![molecular formula C13H17NO2S B2794254 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one CAS No. 2320227-03-8](/img/structure/B2794254.png)
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one, also known as DTP-PE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. Specifically, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
实验室实验的优点和局限性
One of the advantages of using 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one in lab experiments is its ability to modulate the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one of the limitations of using 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for research on 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one. One area of research could focus on the development of more efficient synthesis methods for 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one. Additionally, further research could be conducted to better understand the mechanism of action of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one and its potential therapeutic applications. Finally, future research could focus on the development of novel derivatives of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one that exhibit improved biochemical and physiological properties.
合成方法
The synthesis of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-aminothiophene, which is reacted with acetic anhydride to form 2-acetamidothiophene. This intermediate is then reacted with 2-bromotetrahydrofuran to form the final product, 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one. The synthesis of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research. Some of the potential therapeutic applications of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one include its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.
属性
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(oxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(8-11-2-1-6-16-11)14-5-3-12-10(9-14)4-7-17-12/h4,7,11H,1-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQLIRXTIAQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

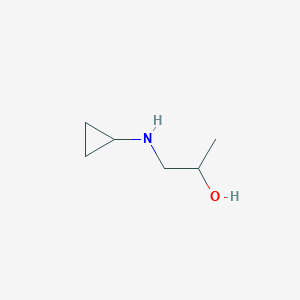
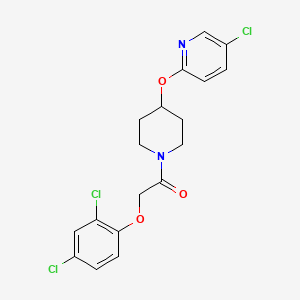
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)
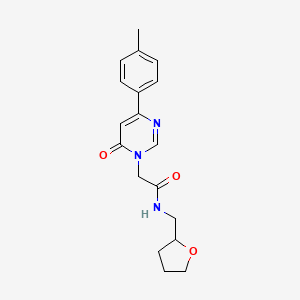
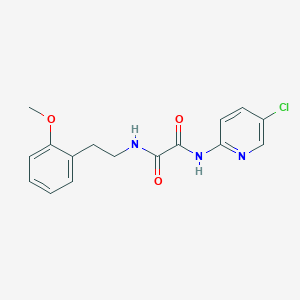
![4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2794178.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2794179.png)

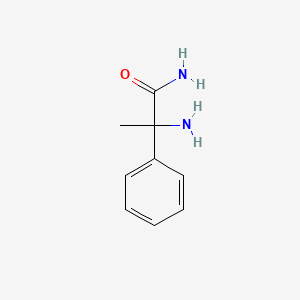
![2-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2794184.png)
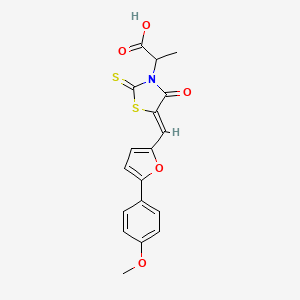
![3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2794188.png)
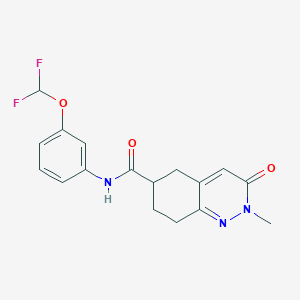
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)